Methyl 2-methylquinoline-6-carboxylate Methyl 2-methylquinoline-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 108166-01-4
VCID: VC21289540
InChI: InChI=1S/C12H11NO2/c1-8-3-4-9-7-10(12(14)15-2)5-6-11(9)13-8/h3-7H,1-2H3
SMILES: CC1=NC2=C(C=C1)C=C(C=C2)C(=O)OC
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol

Methyl 2-methylquinoline-6-carboxylate

CAS No.: 108166-01-4

Cat. No.: VC21289540

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-methylquinoline-6-carboxylate - 108166-01-4

Specification

CAS No. 108166-01-4
Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
IUPAC Name methyl 2-methylquinoline-6-carboxylate
Standard InChI InChI=1S/C12H11NO2/c1-8-3-4-9-7-10(12(14)15-2)5-6-11(9)13-8/h3-7H,1-2H3
Standard InChI Key KGSIXOOGGCSYTB-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=C1)C=C(C=C2)C(=O)OC
Canonical SMILES CC1=NC2=C(C=C1)C=C(C=C2)C(=O)OC

Introduction

Chemical Structure and Basic Properties

Methyl 2-methylquinoline-6-carboxylate is a heterocyclic aromatic compound derived from 2-methylquinoline-6-carboxylic acid. Structurally, it consists of a fused benzene and pyridine ring system (quinoline) with a methyl group at position 2 and a methyl carboxylate group at position 6. This compound would be the methyl ester of 2-methylquinoline-6-carboxylic acid, which has CAS number 635-80-3 .

The molecular formula of Methyl 2-methylquinoline-6-carboxylate is C₁₂H₁₁NO₂, with an estimated molecular weight of approximately 201.22 g/mol. This is derived from the molecular formula of 2-methylquinoline-6-carboxylic acid (C₁₁H₉NO₂, 187.195 g/mol) with the addition of a methyl group for esterification.

Structure-Activity Relationship

The biological activity of quinoline derivatives is significantly influenced by the position and nature of substituents. The methyl group at position 2 affects the electron density of the nitrogen atom in the pyridine ring, while the ester group at position 6 contributes to the compound's lipophilicity and potential interaction with biological targets. These structural features are crucial determinants of the compound's pharmacological properties and chemical reactivity.

Physical Properties

Based on the properties of related compounds, Methyl 2-methylquinoline-6-carboxylate is expected to exhibit specific physical characteristics important for its handling, storage, and application in various research contexts.

Physical State and Appearance

Methyl 2-methylquinoline-6-carboxylate likely appears as a crystalline solid or powder at room temperature. Based on structurally similar compounds, it may have a white to light yellow color .

Solubility Profile

The compound is expected to be soluble in organic solvents such as methanol, ethanol, dichloromethane, and dimethyl sulfoxide (DMSO). Its solubility in water is likely limited due to its aromatic structure and methyl ester group, which contribute to its lipophilic character .

Key Physical Constants

The following table presents estimated physical constants for Methyl 2-methylquinoline-6-carboxylate based on related compounds and structural analysis:

PropertyEstimated ValueBasis for Estimation
Melting Point90-110°CLower than the acid form (250°C) due to esterification
Boiling Point320-340°CBased on related quinoline esters
Density1.2-1.3 g/cm³Comparable to similar quinoline derivatives
Log P (octanol/water)2.0-2.5Higher than the acid form due to increased lipophilicity
pKa~4.1Based on the acidic character of similar compounds

Synthesis Methods

Several synthetic approaches can be employed for the preparation of Methyl 2-methylquinoline-6-carboxylate, with the most direct method being the esterification of 2-methylquinoline-6-carboxylic acid.

Esterification from the Corresponding Acid

The primary synthesis method involves the reaction of 2-methylquinoline-6-carboxylic acid with methanol in the presence of an acid catalyst. This approach parallels the synthesis of methyl 6-bromoquinoline-2-carboxylate described in the literature .

The reaction typically proceeds as follows:

  • 2-Methylquinoline-6-carboxylic acid is combined with methanol and an acid catalyst (such as methanesulfonic acid or sulfuric acid)

  • The mixture is heated under reflux conditions for several hours

  • The reaction is quenched with a base (e.g., sodium bicarbonate solution)

  • The product is isolated through filtration, washing, and drying

This method typically yields the desired ester in good to excellent yields (approximately 85% based on similar reactions) .

Alternative Synthetic Routes

Alternative routes may include:

  • Direct esterification using dimethyl sulfate or methyl iodide in the presence of a base

  • Conversion of 2-methylquinoline-6-carbonyl chloride with methanol

  • Cross-coupling reactions starting from appropriately substituted precursors

Chemical Reactivity

Methyl 2-methylquinoline-6-carboxylate exhibits chemical reactivity characteristic of both quinoline derivatives and methyl esters.

Hydrolysis

The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding 2-methylquinoline-6-carboxylic acid. This reaction is particularly important for the interconversion between the ester and acid forms.

Nucleophilic Substitution

The ester group can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form the corresponding amides, new esters, or thioesters, respectively.

Reactions of the Quinoline Ring

The quinoline ring can participate in various reactions including:

  • Electrophilic aromatic substitution (primarily at positions 5, 7, and 8)

  • Nucleophilic aromatic substitution (at positions 2 and 4)

  • Oxidation of the 2-methyl group to form the corresponding aldehyde or carboxylic acid

  • Reduction of the pyridine ring to form tetrahydroquinoline derivatives

Biological Activities and Applications

Based on the established properties of structurally related quinoline derivatives, Methyl 2-methylquinoline-6-carboxylate likely possesses several biological activities that make it valuable for research and potential therapeutic applications.

Anticancer Properties

Quinoline derivatives, including those with carboxylate functionalities, have demonstrated significant anticancer activities. The 2-methylquinoline-6-carboxylic acid has shown antiproliferative effects against certain cancer cell lines, with reported GI50 values in the nanomolar range for some ovarian cancer cells. The methyl ester derivative may exhibit similar or enhanced activities due to its increased lipophilicity and cell membrane permeability.

Antimicrobial Activity

Quinoline compounds are known for their antimicrobial properties. The parent acid has demonstrated activity against bacterial strains including Staphylococcus aureus and Escherichia coli. The ester derivative may retain these properties, potentially with modified potency or spectrum of activity.

Chemical Applications

Beyond biological applications, Methyl 2-methylquinoline-6-carboxylate serves as:

  • A building block for the synthesis of more complex heterocyclic compounds

  • An intermediate in pharmaceutical synthesis

  • A reagent for coordination chemistry with transition metals

  • A precursor for materials science applications

Comparative Analysis with Related Compounds

To better understand Methyl 2-methylquinoline-6-carboxylate's properties and potential applications, a comparison with structurally related compounds provides valuable context.

CompoundMolecular FormulaKey DifferencesNotable Properties
Methyl 2-methylquinoline-6-carboxylateC₁₂H₁₁NO₂Target compoundEstimated higher lipophilicity than acid form
2-Methylquinoline-6-carboxylic acidC₁₁H₉NO₂Acid vs. esterHigher melting point (250°C), less lipophilic
Methyl quinoline-6-carboxylateC₁₁H₉NO₂Lacks 2-methyl groupMelting point 88°C, different electronic properties
Methyl 6-bromoquinoline-2-carboxylateC₁₁H₈BrNO₂Bromine at position 6, carboxylate at position 2Different substitution pattern, higher molecular weight

This comparison highlights how subtle structural differences can significantly impact physical properties and potential applications of these related compounds.

Analytical Methods for Characterization

Various analytical techniques can be employed for the characterization and quality assessment of Methyl 2-methylquinoline-6-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR would show characteristic signals for:

  • The 2-methyl group (singlet, approximately 2.7-2.9 ppm)

  • The methyl ester group (singlet, approximately 3.9-4.1 ppm)

  • Aromatic protons of the quinoline ring (multiple signals between 7.0-9.0 ppm)

Carbon (¹³C) NMR would provide confirmation of the carbon framework and functional groups.

Infrared (IR) Spectroscopy

Key IR absorption bands would include:

  • C=O stretching of the ester group (~1710-1730 cm⁻¹)

  • C-O stretching (~1200-1250 cm⁻¹)

  • Aromatic C=C stretching (~1400-1600 cm⁻¹)

  • Aromatic C-H stretching (~3000-3100 cm⁻¹)

Mass Spectrometry

Mass spectrometry would show the molecular ion peak at m/z 201, corresponding to the molecular weight, along with characteristic fragmentation patterns.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be used for purity assessment and quantification of Methyl 2-methylquinoline-6-carboxylate.

Current Research and Future Directions

Current Research

Research on quinoline derivatives continues to expand, with particular focus on:

  • Development of new synthetic methods for functionalized quinolines

  • Structure-activity relationship studies for optimization of biological activities

  • Investigation of metal-quinoline complexes for catalytic applications

  • Exploration of quinoline-based materials for electronic and optical applications

Future Research Directions

Promising avenues for future research include:

  • Further investigation of anticancer mechanisms of quinoline derivatives

  • Development of quinoline-based antimicrobial agents to address antibiotic resistance

  • Exploration of alternative synthesis methods with greater efficiency and environmental sustainability

  • Application in combination therapies with established drugs

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